Cas no 2138233-99-3 (3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide)

3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide Chemical and Physical Properties
Names and Identifiers
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- 3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide
- 2138233-99-3
- EN300-739368
-
- Inchi: 1S/C15H25N3OS/c1-3-13(4-2)17-20(19,18-14-8-6-9-14)15-10-5-7-12(16)11-15/h5,7,10-11,13-14H,3-4,6,8-9,16H2,1-2H3,(H,17,18,19)
- InChI Key: FVTYXBVLUXANRS-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)N)(NC(CC)CC)(=NC1CCC1)=O
Computed Properties
- Exact Mass: 295.17183360g/mol
- Monoisotopic Mass: 295.17183360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 75.9Ų
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739368-0.25g |
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide |
2138233-99-3 | 95.0% | 0.25g |
$1696.0 | 2025-03-11 | |
Enamine | EN300-739368-1.0g |
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide |
2138233-99-3 | 95.0% | 1.0g |
$1844.0 | 2025-03-11 | |
Enamine | EN300-739368-2.5g |
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide |
2138233-99-3 | 95.0% | 2.5g |
$3611.0 | 2025-03-11 | |
Enamine | EN300-739368-10.0g |
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide |
2138233-99-3 | 95.0% | 10.0g |
$7927.0 | 2025-03-11 | |
Enamine | EN300-739368-0.05g |
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide |
2138233-99-3 | 95.0% | 0.05g |
$1549.0 | 2025-03-11 | |
Enamine | EN300-739368-0.5g |
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide |
2138233-99-3 | 95.0% | 0.5g |
$1770.0 | 2025-03-11 | |
Enamine | EN300-739368-0.1g |
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide |
2138233-99-3 | 95.0% | 0.1g |
$1623.0 | 2025-03-11 | |
Enamine | EN300-739368-5.0g |
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide |
2138233-99-3 | 95.0% | 5.0g |
$5345.0 | 2025-03-11 |
3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide Related Literature
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
Additional information on 3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide
Recent Advances in the Study of 3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide (CAS: 2138233-99-3)
The compound 3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide (CAS: 2138233-99-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a sulfonoimidamide derivative, a class of molecules known for their diverse pharmacological activities. The presence of both cyclobutyl and pentan-3-yl groups in the structure of 3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide suggests potential for enhanced binding affinity and selectivity towards specific biological targets. Preliminary in vitro assays have demonstrated promising activity against a range of enzymes and receptors, including those implicated in inflammatory and oncogenic pathways.
The synthesis of 3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide has been optimized in recent publications, with researchers reporting improved yields and purity through novel catalytic methods. Key advancements include the use of palladium-catalyzed cross-coupling reactions and chiral auxiliaries to achieve enantioselective synthesis, which is critical for its potential application in chiral drug development. These synthetic routes have been detailed in high-impact journals, underscoring the compound's relevance in modern medicinal chemistry.
In terms of biological evaluation, recent in vivo studies have explored the pharmacokinetic and pharmacodynamic profiles of 3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide. Findings indicate favorable absorption and distribution properties, with moderate metabolic stability in preclinical models. Notably, the compound has shown low toxicity in acute and sub-chronic toxicity studies, positioning it as a viable candidate for further development. Mechanistic studies suggest that its activity may be mediated through modulation of sulfotransferase enzymes, although further validation is required.
Looking ahead, the potential applications of 3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide span multiple therapeutic areas, including oncology, immunology, and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its efficacy in disease-specific models. Additionally, computational modeling studies are being employed to predict its interactions with novel biological targets, which could expand its therapeutic utility.
In conclusion, 3-amino-N-cyclobutyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide represents a promising scaffold in drug discovery, with recent research underscoring its synthetic accessibility, biological activity, and therapeutic potential. Continued investigation into its mechanism of action and optimization of its pharmacological properties will be critical for its progression into clinical development. This briefing serves as a timely update for researchers and stakeholders in the chemical biology and pharmaceutical sectors.
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